molecular formula C18H15ClN2O2S B2432065 3-[(4-chlorobenzyl)thio]-1-(4-methoxyphenyl)pyrazin-2(1H)-one CAS No. 895110-67-5

3-[(4-chlorobenzyl)thio]-1-(4-methoxyphenyl)pyrazin-2(1H)-one

Cat. No. B2432065
CAS RN: 895110-67-5
M. Wt: 358.84
InChI Key: PZAMKQFDXVCQRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-chlorobenzyl)thio]-1-(4-methoxyphenyl)pyrazin-2(1H)-one is a chemical compound that has attracted the attention of researchers due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The exact mechanism of action of 3-[(4-chlorobenzyl)thio]-1-(4-methoxyphenyl)pyrazin-2(1H)-one is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes or proteins involved in the progression of various diseases. For example, it has been suggested that this compound may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to have antibacterial activity against various strains of bacteria.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[(4-chlorobenzyl)thio]-1-(4-methoxyphenyl)pyrazin-2(1H)-one in lab experiments is its potential as a therapeutic agent for various diseases. However, one of the limitations is the lack of understanding of its exact mechanism of action, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 3-[(4-chlorobenzyl)thio]-1-(4-methoxyphenyl)pyrazin-2(1H)-one. One direction is to study its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential as an anti-cancer agent and to optimize its structure for improved efficacy. Additionally, more research is needed to understand its exact mechanism of action and to design experiments to study its effects.

Synthesis Methods

The synthesis of 3-[(4-chlorobenzyl)thio]-1-(4-methoxyphenyl)pyrazin-2(1H)-one has been reported in various scientific journals. One of the methods involves the reaction of 4-methoxyphenylhydrazine with 4-chlorobenzyl chloride in the presence of potassium carbonate to obtain 4-chlorobenzyl-4-methoxyphenylhydrazine. This intermediate is then reacted with 2-acetylthiophene in the presence of acetic anhydride and pyridine to obtain this compound.

Scientific Research Applications

3-[(4-chlorobenzyl)thio]-1-(4-methoxyphenyl)pyrazin-2(1H)-one has potential applications in scientific research, especially in the field of medicinal chemistry. This compound has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-bacterial agent. It has also been studied for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2S/c1-23-16-8-6-15(7-9-16)21-11-10-20-17(18(21)22)24-12-13-2-4-14(19)5-3-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZAMKQFDXVCQRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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